Gabapentin

Content Navigation

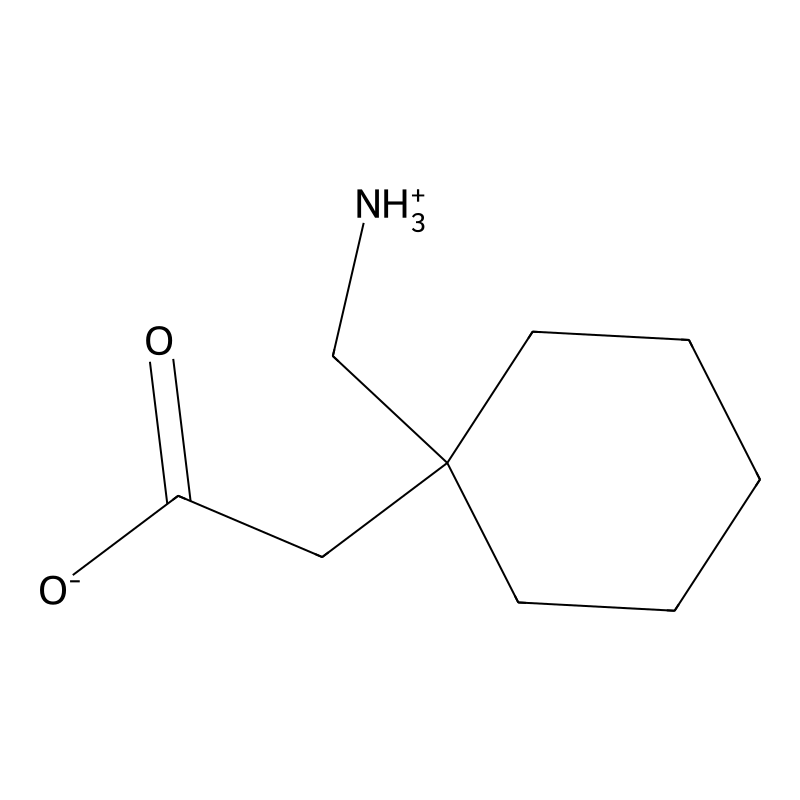

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

>100mg/mL

In water, 4.49X10+3 mg/L at 25 °C

Freely soluble in water

Freely soluble in alkaline and acidic solutions

Synonyms

Canonical SMILES

gabapentin mechanism of action voltage gated calcium channels

Core Mechanism: α2δ Subunit Binding and Channel Trafficking

Gabapentin does not directly block calcium channels but acts as a "molecular disruptor" of channel trafficking.

- Target Specificity: this compound binds with high affinity to the α2δ-1 and α2δ-2 auxiliary subunits of VGCCs, with little to no effect on the α2δ-3 subunit [1]. This binding is central to its therapeutic effects.

- Trafficking Disruption: The primary effect of this compound binding is not an acute blockade of the channel pore. Instead, chronic exposure to this compound disrupts the forward trafficking of the α2δ subunit and its associated pore-forming α1 subunit from the endoplasmic reticulum to the plasma membrane. This reduces the number of functional channels on the neuronal cell surface [2].

- Functional Impact: By reducing the density of VGCCs at presynaptic terminals, this compound dampens calcium influx during neuronal depolarization. This, in turn, reduces the release of excitatory neurotransmitters like glutamate and substance P, thereby calming hyperexcited neural circuits involved in pain and seizure propagation [1] [2].

Experimental Evidence & Protocols

Key experimental findings that elucidate this compound's mechanism are summarized below, with methodologies detailed for technical reference.

| Experimental Finding | Key Experimental Model | Critical Outcome / Measurement |

|---|---|---|

| Inhibition of calcium currents requires chronic exposure [2] | Heterologous expression systems (e.g., HEK cells) and cultured Dorsal Root Ganglion (DRG) neurons. | Current inhibition observed with 17-20 hour pre-incubation, but not with 3-6 hours. Confirmed via patch-clamp electrophysiology. |

| Disruption of VGCC trafficking [2] | Heterologous expression systems. | Reduced cell-surface expression of α2δ-2 and calcium channel subunits measured by biotinylation assays and immunocytochemistry. |

| Reversal of neuropathic pain [1] | Rat Spinal Nerve Ligation (SNL) model of neuropathic pain. | Intrathecal administration of α2δ-1 antisense oligonucleotides reversed established mechanical hypersensitivity (behavioral testing, e.g., von Frey filaments). |

| Disruption of α2δ-1/NMDA receptor complex [2] | Rodent neuropathic pain models; overexpression and knockdown of Cacna2d1. | Co-immunoprecipitation confirmed complex formation; this compound normalized increased post-synaptic NMDA receptor activity (electrophysiology in spinal dorsal horn neurons). |

Detailed Protocol: Electrophysiology to Assess Chronic VGCC Inhibition This methodology is critical for demonstrating this compound's unique time-dependent action [2].

- Cell Culture: Use heterologous cells (e.g., HEK293) stably expressing VGCC subunits (α1, β, α2δ) or primary cultures of Dorsal Root Ganglion (DRG) neurons.

- Drug Application: Divide cultures into two groups:

- Acute: Include this compound (e.g., 10-100 µM) in the extracellular bath solution for 3-6 hours before recording.

- Chronic: Pre-incubate cells with the same concentration of this compound in the culture medium for 17-20 hours before recording.

- Recording: Perform whole-cell patch-clamp recordings. To isolate VGCC currents, use a bath solution containing tetrodotoxin (TTX) to block sodium channels and potassium channel blockers (e.g., TEA, 4-AP). Hold cells at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps.

- Data Analysis: Compare the peak barium or calcium current density (current/cell capacitance) between this compound-treated and vehicle-treated control cells. A significant reduction is typically observed only in the chronic pre-incubation group.

Signaling Pathway Diagram

The following diagram illustrates the key molecular pathways and interactions involved in this compound's mechanism of action.

This compound binds α2δ to disrupt VGCC trafficking and NMDA receptor complex formation, reducing excitatory signaling.

Implications for Research & Drug Development

Understanding these mechanisms opens up new avenues for therapeutic intervention.

- Novel Therapeutic Applications: Recent research indicates that the α2δ-1 subunit is involved in synapse formation between neurons and glioma cells via the protein thrombospondin-1 (TSP-1). A 2025 multi-institutional retrospective study found that this compound use was associated with a significant survival benefit in glioblastoma patients, potentially by disrupting these tumor-promoting neural connections [3].

- Informed Compound Screening: The fact that this compound requires cellular uptake and chronic exposure to exert its main effects suggests that screening for novel α2δ ligands should focus on intracellular binding sites and long-term impacts on protein trafficking, rather than just acute channel blockade [2].

- Stratified Medicine: The efficacy of gabapentinoids is state-dependent, linked to the upregulation of α2δ-1 subunits after nerve injury [1]. This underscores the potential for patient stratification by measuring α2δ-1 or TSP-1 levels to predict treatment response [3].

References

gabapentin α2δ subunit binding site pharmacology

Gabapentin Binding Specificity and Affinity

This compound exhibits distinct binding affinity for different α2δ subunit isoforms, which is quantified by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.

| α2δ Isoform | This compound Binding Affinity | Key Experimental Findings |

|---|---|---|

| α2δ-1 | High-affinity binding (Kd in nanomolar range) [1] | Considered the primary high-affinity binding site; binding is saturable and specific [1]. |

| α2δ-2 | High-affinity binding (Kd in nanomolar range) [2] | A key pharmacological target; binding is abolished by point mutation (R282A) [2]. |

| α2δ-3 | No significant binding detected [1] | Does not compete for the binding site on α2δ-1 and α2δ-2 [1]. |

Experimental Protocols for Studying Binding

Key methodologies used to characterize this compound binding to α2δ subunits include radioligand binding and techniques to study cellular trafficking.

Radioligand Binding Assay on Transfected Cells: This classic method determines binding affinity and specificity [1]. COS-7 cells are transiently transfected with plasmids encoding specific α2δ subunits. Membrane preparations are incubated with tritiated this compound ([3H]-GBP) with or without an excess of unlabeled this compound to determine nonspecific binding. Bound radioactivity is separated by vacuum filtration and quantified using a scintillation counter. Data analysis involves Scatchard plot analysis to determine the Kd and Bmax (total number of binding sites).

Investigating α2δ Trafficking with a Bungarotoxin-Tagged Subunit: This approach visualizes how this compound affects the movement of α2δ subunits [2]. An α-bungarotoxin binding site (bbs) epitope is inserted into an extracellular region of the α2δ-2 subunit. The tagged subunit is expressed in tsA-201 cells or neurons. Live cells are incubated with fluorescently-labeled α-bungarotoxin to label subunits at the plasma membrane. This compound is applied chronically (e.g., 100 µM for 17-24 hours). Surface and internal pools of α2δ-2 can be tracked over time using fluorescence imaging. The use of fluorescent α-bungarotoxin allows for precise measurement of this compound's effect on the Rab11-dependent recycling of the subunit back to the plasma membrane.

Mechanisms of Action and Functional Consequences

This compound's binding to α2δ subunits leads to several downstream effects, with the inhibition of subunit trafficking being a primary mechanism.

Summary of this compound's primary mechanisms of action on α2δ subunits.

Inhibition of Rab11-Dependent Recycling: this compound specifically disrupts the trafficking of α2δ subunits from post-Golgi, Rab11-positive recycling endosomes to the plasma membrane. This reduces the cell surface density of α2δ subunits and the entire CaV channel complex, leading to a chronic reduction in calcium currents [2].

Disruption of Protein-Protein Interactions: The α2δ-1 subunit is a receptor for extracellular matrix proteins like Thrombospondin (TSP). The TSP/α2δ-1 interaction promotes excitatory synaptogenesis, which can be pathological after brain injury. This compound binding to α2δ-1 disrupts its interaction with TSP, thereby inhibiting excessive synapse formation [3].

Modulation of NMDA Receptor Activity: Beyond calcium channels, α2δ-1 can physically associate with NMDA receptors, promoting their trafficking to synaptic sites and contributing to pain hypersensitivity. This compound can inhibit the forward trafficking of these α2δ-1-NMDA receptor complexes, normalizing NMDA receptor activity [4].

Broader Pharmacological Implications

Understanding these precise molecular mechanisms helps explain this compound's therapeutic effects and guides future drug development.

- Therapeutic Action: The inhibition of α2δ trafficking and its interactions provides a mechanistic basis for this compound's efficacy in neuropathic pain and epilepsy, conditions involving neuronal hyperexcitability and pathological synaptic remodeling [3] [4].

- Ligand Specificity: The high-resolution structure of the α2δ subunit is a key focus. The von Willebrand factor A (VWA) domain and the related Cache domains are critical for this compound binding and its functional effects [5].

- Endogenous Ligands: this compound may act by displacing endogenous ligands that positively modulate α2δ function. Evidence suggests L-leucine can bind to the Cache domains of α2δ-1 and α2δ-2, and this compound may antagonize this effect [5].

References

- 1. Calcium Channel α2δ Subunits—Structure and ... [sciencedirect.com]

- 2. The α2δ Ligand this compound Inhibits the Rab11-Dependent ... [pmc.ncbi.nlm.nih.gov]

- 3. α2δ-1 Signaling Drives Cell Death, Synaptogenesis, ... [eneuro.org]

- 4. Molecular Mechanisms and Therapeutic Potential of ... [mdpi.com]

- 5. Biochemistry and physiology of voltage-gated calcium ... [pmc.ncbi.nlm.nih.gov]

gabapentin GABA biosynthesis and neurotransmission effects

Molecular Mechanisms of Action on GABA and Glutamate

The table below summarizes the key molecular mechanisms by which gabapentin affects GABA biosynthesis and neurotransmission.

| Mechanism | Functional Outcome | Supporting Evidence |

|---|---|---|

| Enhances GABA Synthesis [1] [2] | Increases available GABA in the brain, contributing to inhibitory neurotransmission. Human studies show an average 55.7% increase in visual cortex GABA concentrations [2]. | In vitro studies show it stimulates glutamic acid decarboxylase (GAD) [2]. |

| Upregulates δGABAA Receptors [1] [3] | Increases cell-surface expression of extrasynaptic δGABAA receptors, enhancing tonic inhibition. This is linked to its anxiolytic and ataxic effects [3]. | Demonstrated in mouse models; effects absent in δ subunit null-mutant mice [3]. |

| Inhibits Voltage-Gated Ca2+ Channels [1] | Binds to the α2-δ subunit of presynaptic voltage-gated calcium channels, reducing Ca2+ influx and the release of excitatory neurotransmitters like glutamate [1]. | Chronic exposure disrupts channel trafficking to the cell surface, reducing calcium currents [1]. |

| Modulates NMDA Receptors [1] | Inhibits NMDA receptor activity, reducing excitatory signaling and neuronal hyperexcitability. This occurs both directly and via disruption of α2-δ1 and NMDA receptor complexes [1]. | In vitro studies show concentration-dependent inhibition of NMDA-gated currents [1]. |

| Reduces CaMKII Activity [1] | Decreases the expression and phosphorylation of CaMKII in the spinal cord, a kinase involved in pain signaling pathways [1]. | Observed in a rat model of neuropathic pain, correlating with reduced pain sensitivity [1]. |

The following diagram illustrates the primary signaling pathways and neuronal effects of this compound based on these mechanisms:

Summary of this compound's Key Mechanisms and Effects on Neurotransmission.

Quantitative Data on GABAergic Effects

The following table consolidates key quantitative findings from experimental studies on this compound's effects on the GABA system.

| Study Model | This compound Dose / Concentration | Key Quantitative Outcome |

|---|---|---|

| Human 1H-MRS Study [2] | 900 mg single dose | Average increase in visual cortex GABA concentration by 55.7% (range: 6.9-91.0%) 2.5 hours post-administration [2]. |

| Human 1H-MRS Study [2] | 900 mg single dose | Inverse correlation (R²=0.72) between baseline GABA levels and drug-induced GABA increase [2]. |

| Human MRS Studies (Summary) [2] | Not specified | Occipital cortex GABA increased by 48% (at 4.1T) and 55% (at 2.1T) [2]. |

| Mouse Model [3] | 75 mg/kg (i.p.) | Enhanced expression of δGABAA receptors, leading to ataxia and anxiolysis in wild-type but not in δ subunit knockout mice [3]. |

| In Vitro Enzymatic Study [2] | 1.0 - 2.5 mM | Stimulates glutamic acid decarboxylase (GAD) activity [2]. |

| In Vitro Enzymatic Study [2] | ~23-25 mM | Inhibits GABA-transaminase (GABA-T) [2]. |

Core Experimental Protocol for Human GABA Measurement

The most relevant methodology for researchers investigating this compound's effect on brain GABA in humans involves a pharmaco-MRS challenge [2].

- 1. Subjects: Healthy, medication-free adults (e.g., n=11 males, mean age 27.5 ± 7.2 years). Exclusion criteria typically include past or present psychiatric, neurological, or substance abuse disorders [2].

- 2. Drug Challenge: Administration of a single oral dose of this compound (e.g., 900 mg). Spectroscopy measurements are taken pre-dose and post-dose (e.g., 2.5 hours after administration, coinciding with peak drug concentration) [2].

- 3. Magnetic Resonance Spectroscopy (MRS):

- Equipment: Ultra-high-field scanner (e.g., 7 Tesla), which provides superior spectral resolution and signal-to-noise ratio for detecting GABA [2].

- Voxel Placement: A single voxel (e.g., 12 cc) is precisely placed in the visual cortex, positioned to avoid skull lipid contamination [2].

- Sequence: A MEGA-PRESS GABA-editing sequence is used. This technique uses frequency-selective pulses to suppress the overlapping creatine signal, allowing for the isolated measurement of the GABA peak [2].

- Reproducibility: To ensure reliability, reproducibility studies are conducted within the same day and weeks apart in a control group without drug administration [2].

- 4. Data Analysis: The amplitude of the isolated GABA peak is quantified relative to an internal reference (like creatine or water) to calculate concentration changes.

References

gabapentin spinal cord injury spasticity mechanisms

Proposed Mechanisms of Action

The therapeutic effects of gabapentin in SCI spasticity are primarily linked to its action on specific neural pathways and structures. The diagram below illustrates the core mechanistic pathway.

This compound's multipronged mechanism for alleviating SCI spasticity.

This compound primarily targets the α2δ subunits of voltage-gated calcium channels [1] [2]. This interaction underlies several downstream effects that contribute to reduced spasticity:

- Inhibition of Presynaptic Glutamate Release: By binding to the α2δ subunits, this compound reduces the excessive release of glutamate, the primary excitatory neurotransmitter, in the spinal cord [3] [4]. This dampens the hyperexcitability of motor neurons that causes spasticity.

- Modulation of Aberrant Synaptic Growth: Emerging evidence indicates that this compound can block injury-induced excitatory synaptogenesis and the aberrant sprouting of sensory fibers, which are key triggers for spasticity and autonomic dysreflexia [1] [2].

- Promotion of Corticospinal Plasticity: By regulating α2δ2, this compound appears to remove a developmental brake on axon growth, thereby promoting the regeneration and plasticity of the corticospinal tract, which is crucial for motor function recovery [1].

Quantitative Evidence from Preclinical and Clinical Studies

The efficacy of this compound is supported by data from both animal models and human trials, summarized in the tables below.

Table 1: Key Findings from Preclinical Animal Studies

| Model (Species) | Dose & Duration | Key Quantitative Outcomes | Primary Mechanisms Investigated | Source | | :--- | :--- | :--- | :--- | :--- | | Complete T4 transection (Rat) | Acute: 100 mg/kg (i.p.) | Significant attenuation of CRD-induced AD and pinch-evoked tail spasticity [5]. | Suppression of somatosensory and autonomic reflexes below the injury level [5]. | | Complete T4 transection (Rat) | Acute: 100 mg/kg (i.p.) | Significant decrease in both behavioral and EMG manifestations of spasticity in tail musculature [3]. | Suppression of presynaptic glutamate release [3]. | | Cervical (C5) hemisection (Mouse) | Daily: Human equivalent of ~1,300 mg/day for 5 weeks | Regeneration of corticospinal axons, improved forelimb function, reduced AD [1]. | Blockade of α2δ2 subunit, promoting corticospinal plasticity [1]. | | Clip compression (Rat) | Single high dose: 200 mg/kg (i.p.) | Better lipid peroxidation levels and ultrastructural findings post-SCI [6]. | Neuroprotective effects in the early phase of injury [6]. |

Table 2: Evidence from Human Clinical Studies

| Study Type (Participants) | Dose & Duration | Key Quantitative Outcomes | Assessment Scales | Source |

|---|

| Randomized Controlled Trial (25 SCI patients) | 2400 mg over 48 hours | ⦿ 11% reduction in spasticity ⦿ 20% reduction in patient-reported spasticity | ⦿ Ashworth Scale ⦿ Likert Scale | [7] | | Retrospective Analysis (EMSCI database) | Various, initiated within 1st month | Gain of ~6-7 additional Total Motor Score points at 1 year compared to no anticonvulsants [2]. | ISNCSCI Motor Scores [2] | | | Prospective Feasibility Trial Protocol (Planned) | 600 mg/day vs. 1800 mg/day for 90 days | Aims to assess feasibility for a future efficacy trial on neurorecovery [2]. | ISNCSCI, SCIM, and others [2] | |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies from key cited studies.

Table 3: Overview of Key Experimental Protocols

| Study Focus | Animal Model & Injury | Intervention | Primary Assessment Methods |

|---|

| Spasticity & Autonomic Dysreflexia [5] | ⦿ Species: Female Wistar rats ⦿ Injury: Complete T4 transection | ⦿ Drug: this compound (GBP) vs. Saline control ⦿ Dose: 100 mg/kg, intraperitoneal (i.p.) ⦿ Timing: Acute (1hr prior to testing) and Daily regimens | ⦿ Spasticity: Behavioral assessment of tail muscle spasms evoked by a pinch. ⦿ Autonomic Dysreflexia (AD): Continuous blood pressure telemetry to measure hypertension induced by Noxious Colorectal Distension (CRD). ⦿ Spontaneous AD: Algorithm-based detection from 24/7 blood pressure data. | | Corticospinal Plasticity & Regeneration [1] | ⦿ Species: Mice ⦿ Injury: Cervical (C5) dorsal hemisection or crush | ⦿ Drug: this compound (GBP) in drinking water. ⦿ Dose: Low-medium (human equivalent ~1,300 mg/day). ⦿ Duration: 5-7 weeks post-injury. | ⦿ Axon Regeneration: Anterograde tracing of the corticospinal tract. ⦿ Circuit Integration: Optogenetics combined with in vivo electrophysiology. ⦿ Functional Recovery: Skilled forelimb task (pasta handling). ⦿ Autonomic Dysreflexia: Cystometry to assess bladder reflexes. | | Neuroprotective Effects [6] | ⦿ Species: Male Wistar rats ⦿ Injury: Clip compression model | ⦿ Drug: Single dose of GBP post-injury. ⦿ Dose: High (200 mg/kg) and Low (30 mg/kg), i.p. ⦿ Control: Methylprednisolone (30 mg/kg). | ⦿ Tissue Damage: Measurement of lipid peroxidation (MDA levels) in spinal cord tissue. ⦿ Structural Integrity: Ultrastructural analysis of spinal cord tissue using electron microscopy. |

Research Implications and Future Directions

Current evidence positions this compound as a multifaceted agent in SCI management. Its potential to simultaneously address spasticity, autonomic dysreflexia, and promote neurorecovery through plasticity is particularly compelling [1] [5] [2]. The ongoing prospective clinical trial (NCT05302999) signifies a critical step in translating these mechanistic findings into validated human therapies [2].

Key considerations for future research include:

- Dose and Timing Optimization: The neurorestorative effects appear to be dose-dependent, with low-to-medium doses showing promise in preclinical models, while very high doses may be less effective for certain outcomes like autonomic dysreflexia [2].

- Broader Therapeutic Potential: Beyond spasticity, this compound's impact on autonomic dysreflexia and neuropathic pain suggests it could address multiple secondary complications of SCI with a single intervention [5] [2].

References

- 1. Gabapentinoid treatment promotes corticospinal plasticity and ... [pubmed.ncbi.nlm.nih.gov]

- 2. Feasibility of this compound as an intervention for ... [frontiersin.org]

- 3. This compound suppresses spasticity in the spinal cord– ... [sciencedirect.com]

- 4. (PDF) this compound for spasticity and autonomic dysreflexia after... [academia.edu]

- 5. Frontiers | Effects of this compound on muscle spasticity and both... [frontiersin.org]

- 6. Neuroprotective effects of this compound in experimental ... [pubmed.ncbi.nlm.nih.gov]

- 7. for the treatment of this compound in patients with spasticity ... spinal cord [nature.com]

gabapentin neuropathic pain pathways inhibition

Molecular Targets and Mechanisms of Action

The table below summarizes the key molecular mechanisms through which gabapentin is known to exert its effects.

| Mechanism of Action | Biological Target & Effect | Functional Outcome in Neuropathic Pain |

|---|---|---|

| Calcium Channel Inhibition [1] [2] | Binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. Chronic exposure reduces channel trafficking and calcium influx. | Reduces excitatory neurotransmitter release (e.g., glutamate) from presynaptic terminals, leading to analgesic and anticonvulsant effects. |

| NMDA Receptor Modulation [1] [2] | Disrupts the interaction between α2δ-1 and NMDA receptors, inhibiting their synaptic targeting and activity. Also directly inhibits NMDA receptor currents. | Attenuates central sensitization and glutamate-induced neuronal excitotoxicity, reducing pain hypersensitivity. |

| GABAergic System Effects [1] [3] | Does not bind directly to GABA receptors. Instead, it increases GABA synthesis and the surface expression of δGABA_A receptors. | Enhances inhibitory neurotransmission in the brain, contributing to antinociceptive and anxiolytic-like effects. |

| Intracellular Signaling [1] | Reduces the expression and phosphorylation of CaMKII in the spinal cord via modulation of ERK1/2. | Modulates downstream signaling involved in neuronal plasticity and pain persistence. |

| Anti-inflammatory Actions [1] | Inhibits NF-kB activation and stimulates adenosine A1 receptors. | Reduces production of inflammatory cytokines and promotes anti-inflammatory and wound-healing processes. |

Key Experimental Models and Protocols

Research into this compound's efficacy relies on well-established preclinical models of neuropathic pain. The table below outlines common models and the protocols used to assess pain behavior.

| Model Name | Induction Method & Key Feature | Common Outcome Measures & Protocols |

|---|

| Chronic Constriction Injury (CCI) [4] [1] [5] | Four loose ligatures are tied around the sciatic nerve, creating a combined injury of compression and ischemia. | Mechanical Allodynia: Tested using von Frey filaments. A positive response is a sharp withdrawal of the paw upon filament application. Thermal Hyperalgesia: Assessed using the Hargreaves test, where a radiant heat source is directed to the paw, and the latency to withdrawal is measured. | | Spinal Nerve Ligation (SNL) [4] [5] | The L5 and/or L6 spinal nerves are tightly ligated, leading to a specific and reproducible injury. | Same as CCI. The model's specificity allows for injection of test compounds directly into the affected dorsal root ganglion (DRG). | | Spared Nerve Injury (SNI) [4] [6] [5] | The tibial and common peroneal branches of the sciatic nerve are ligated and sectioned, while the sural nerve is spared. | Same as CCI. This model is known for its robust and long-lasting pain responses. | | Chemotherapy-Induced Neuropathy [4] [5] | Systemic administration of chemotherapeutic agents (e.g., paclitaxel, oxaliplatin). Different drugs target different nerve fiber types (large vs. small). | Same as CCI. This model directly translates to a major clinical condition. | | Resiniferatoxin (RTX) Model [4] | Intraperitoneal injection of RTX, a potent capsaicin analog that selectively ablates small-diameter nerve fibers. | Mechanical Allodynia: von Frey test. Thermal *Hypoalgesia*: Loss of response to heat due to specific destruction of small fibers. IENF density is a key pathological readout. |

Research Gaps and Comparative Efficacy

Despite its widespread use, this compound's complete therapeutic picture is still evolving. Recent research and analyses highlight several important considerations:

- Synaptogenesis and Pain Chronification: A significant emerging mechanism suggests that in chronic pain states, upregulation of α2δ-1 and thrombospondins promotes aberrant excitatory synaptogenesis. This compound is thought to exert its effect by disrupting this α2δ-1-thrombospondin interaction and the subsequent forward trafficking of α2δ-1-NMDA receptor complexes [2]. This provides a more nuanced mechanism beyond acute neurotransmitter modulation.

- Potential Impact on Nerve Regeneration: Some studies indicate that this compound may inhibit the pain-relieving and nerve-regenerating effects of Hepatocyte Growth Factor (HGF) in animal models. This suggests that while this compound manages pain symptoms, it might inadvertently suppress endogenous repair mechanisms, a finding with potential clinical implications [7].

- Comparison with Pregabalin: A 2024 meta-analysis directly comparing pregabalin and this compound found pregabalin to have superior and faster efficacy in alleviating neuropathic pain, improving patient-reported outcomes, and resulting in lower opioid consumption. The analysis attributed this difference to pregabalin's higher affinity for the α2δ subunit and more predictable pharmacokinetics [8].

Visualizing this compound's Core Mechanism of Action

The following diagram illustrates the primary molecular pathway through which this compound inhibits neuropathic pain signaling.

This detailed overview of this compound's mechanisms and the associated experimental models should provide a solid foundation for your research and development efforts.

References

- 1. Molecular Mechanisms and Therapeutic Potential of ... [mdpi.com]

- 2. Mechanism of Analgesia by Gabapentinoid Drugs [sciencedirect.com]

- 3. The Impact of this compound Administration on Brain GABA ... [nature.com]

- 4. Peripheral Neuropathic Pain: From Experimental Models to ... [pmc.ncbi.nlm.nih.gov]

- 5. Neuropathic pain models and outcome measures [pmc.ncbi.nlm.nih.gov]

- 6. 2.2. Neuropathic pain model [bio-protocol.org]

- 7. This compound inhibits the analgesic effects and nerve ... [sciencedirect.com]

- 8. Pregabalin vs. This compound in the treatment of neuropathic ... [frontiersin.org]

gabapentin PBPK modeling pediatric populations

Gabapentin PBPIN Properties and Model Inputs

A PBPK model for this compound requires accurate parameterization of its physicochemical and Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The following table consolidates the critical parameters used in a recently published and validated model [1] [2].

Table 1: Key Parameters for a this compound PBPK Model [2]

| Parameter | Value | Source / Note |

|---|---|---|

| MW (g/mol) | 171.24 | DrugBank |

| logP | -1.9 to 1.25 | DrugBank; final estimate was -1.9 [2] |

| pKa (acid) | 4.63 | ChemAxon |

| pKa (basic) | 9.91 | ChemAxon |

| Solubility at pH 7 (mg/mL) | 4.34 - 100 | DrugBank |

| Fraction Unbound (fup) | 0.91 - 0.67 | DrugBank |

| Blood-to-Plasma Ratio | 0.97 | DrugBank |

| Renal Clearance (CLrenal) | 3.2 mL/min/kg | Identified via parameter estimation |

| GFR Filtration | 1 | Parameter Identification |

| Tubular Secretion (TSspec) | 0.74 /min | Parameter Identification; critical for accurate RI modeling |

| Key Transporters | System L-amino acid transporter (LAT) [3] | Responsible for saturable absorption and brain uptake. |

PBPK Model Development Workflow

The development of a pediatric PBPK model for this compound typically follows a "top-down" strategy, where a model validated in adults is extrapolated to pediatric populations by accounting for developmental physiology [2] [4]. The workflow for this approach is outlined below.

Model development and extrapolation workflow.

Phase 1: Adult Model Development & Validation

The initial step involves building a robust model for healthy adults, which serves as the foundation for all further extrapolations [2].

- Software & Tools: The model can be developed using whole-body PBPK platforms like PK-Sim (version 9.0 or newer). Clinical PK data from literature can be digitized using tools like GetData Graph Digitizer [2].

- Parameter Identification: Key renal elimination parameters (

CLrenal,TSspec) are estimated by fitting the model to observed clinical plasma concentration-time data using parameter identification algorithms within the software [2]. - Model Verification: The adult model must be verified by simulating single and multiple-dose regimens (e.g., 300 mg - 1800 mg) across different dosing frequencies (qd, bid, tid) and comparing the predictions to observed data. A common acceptance criterion is a geometric mean fold error (GMFE) of less than 2 [1] [2].

Phase 2: Pediatric Extrapolation

Once the adult model is validated, it is scaled to children.

- Physiology Replacement: The adult physiology within the model is replaced with age-specific pediatric physiology. This utilizes built-in algorithms in software like PK-Sim that account for ontogeny in organ size, body composition, blood flow, and most critically, the maturation of glomerular filtration rate (GFR) [2] [4] [5].

- Compound Parameters: this compound-specific parameters (e.g., fup, partition coefficients) are typically kept unchanged, assuming no age-dependent differences in these properties [2].

- Model Evaluation: The pediatric model's accuracy is evaluated by predicting PK parameters (AUC, C~max~) and plasma concentrations in virtual pediatric cohorts and comparing them to clinical data from studies in children [2].

Phase 3: Incorporating Renal Impairment (RI)

The pediatric model is further extended to simulate children with renal impairment.

- Adjusting Kidney Function: For virtual pediatric patients with RI, kidney parameters are modified based on the degree of impairment (mild, moderate, severe). This involves reducing both the glomerular filtration rate and the specific tubular secretion rate (

TSspec) [2]. - Virtual Populations: Simulations are run for virtual children under 12 years old with GFRs set to 30, 15, and 5 mL/min/1.73 m² to represent mild, moderate, and severe RI, respectively [2].

Key Quantitative Findings from Pediatric PBPK Simulations

The application of the PBPK model revealed significant pharmacokinetic changes and informed the following dosing recommendations.

Table 2: Model-Informed Dosing for Children <12 years with Renal Impairment [1] [2]

| Degree of Renal Impairment | GFR (mL/min/1.73²) | Increase in AUC₀–∞ (vs. healthy) | Recommended Dosing Regimen |

|---|---|---|---|

| Mild | 30 - 59 | 2.09-fold | Reduce frequency to twice daily (bid) |

| Moderate | 15 - 29 | 3.30-fold | Reduce frequency to once daily (qd) |

| Severe | < 15 | 31.67-fold | Reduce frequency to every other day (qod) with an additional 50% dose reduction |

A critical finding from the PBPK simulations was that plasma concentrations and PK parameters were similar in children under 3 years old and those aged 3-12 years with normal renal function [1]. This suggests that dosing can be primarily based on body weight and renal function, rather than age-based adjustments within this range, for children with normal kidneys.

Technical Considerations for Model Credibility

- Credibility and Limitations: While PBPK modeling is a powerful tool, its predictions must be interpreted with an understanding of its limitations. The credibility of a pragmatic model depends heavily on the quality of the underlying adult compound file and the pediatric physiology model [4]. Key gaps, such as a lack of age-specific mass balance studies to confirm the relative contribution of eliminating pathways, can introduce uncertainty [4].

- Platform Selection: The Simcyp Simulator is an industry-standard platform that includes extensive libraries for developmental physiology and is recognized by multiple regulatory agencies, making it a strong choice for such modeling efforts [6].

References

- 1. Optimization of this compound dosage in pediatric patients with renal... [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of this compound dosage in pediatric patients ... [pmc.ncbi.nlm.nih.gov]

- 3. Gabapentinoids: pharmacokinetics, pharmacodynamics and ... [pmc.ncbi.nlm.nih.gov]

- 4. Physiologically Based Pharmacokinetic (PBPK) Model ... [pmc.ncbi.nlm.nih.gov]

- 5. Physiologically-based pharmacokinetic models for children [sciencedirect.com]

- 6. Simcyp® PBPK Simulator - Certara [certara.com]

Validated HPLC Method for Gabapentin Dissolution Analysis

The table below summarizes the key parameters of a USP-compliant, stability-indicating HPLC method developed specifically for analyzing gabapentin in dissolution samples [1].

| Parameter | Specification |

|---|---|

| Analytical Column | Phenomenex Luna Cyano |

| Mobile Phase | Methanol-Acetonitrile-20 mM KH₂PO₄, pH 2.2 (5:5:90, v/v/v) |

| Flow Rate | 1.25 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | Not specified in source |

| Key Analyte Separation | This compound from its major degradation impurity, 3,3-pentamethylene-4-butyrolactam |

Protocol: HPLC Analysis of this compound Dissolution Samples

This detailed protocol is adapted from the method developed and validated for the analysis of dissolution samples of this compound tablets and capsules [1].

1. Scope This procedure applies to the quantitative determination of this compound in dissolution samples obtained from immediate-release solid oral dosage forms (tablets and capsules) to support quality control and stability studies.

2. Apparatus and Reagents

- HPLC System: Equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

- Analytical Balance

- pH Meter

- HPLC Column: Phenomenex Luna Cyano (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.

- Reagents: HPLC-grade methanol, HPLC-grade acetonitrile, potassium dihydrogen orthophosphate (KH₂PO₄), high-purity water, phosphoric acid or sodium hydroxide for pH adjustment.

3. Mobile Phase Preparation

- Prepare 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of water.

- Adjust the pH of the buffer to 2.2 using phosphoric acid.

- Mix the buffer, methanol, and acetonitrile in the ratio of 90:5:5 (v/v/v).

- Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas by sonication before use.

4. System Suitability Test

- Prepare a standard solution of this compound at a concentration within the linear range.

- Inject this solution in replicate (e.g., n=5) into the HPLC system.

- The system is suitable if the relative standard deviation (RSD) of the peak area for this compound is ≤ 2.0% and the theoretical plate count meets predefined criteria [2] [3].

5. Sample Preparation

- Withdraw a specified volume (e.g., 1-10 mL) of the dissolution medium at designated time points.

- Filter the sample immediately using a compatible syringe filter (e.g., 0.45 µm PVDF or nylon).

- Depending on the concentration, the filtrate may be injected directly or diluted with the dissolution medium or mobile phase to fall within the calibrated range.

6. Chromatographic Procedure

- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

- Set the flow rate to 1.25 mL/min and the detector wavelength to 210 nm.

- Inject the prepared standards and samples.

- The typical run time should be sufficient to elute this compound and its known degradation impurity, 3,3-pentamethylene-4-butyrolactam.

7. Calculation

- Plot a calibration curve of peak area versus concentration of this compound standard solutions.

- Determine the concentration of this compound in the unknown dissolution samples by interpolating their peak areas from the calibration curve.

- Calculate the cumulative amount of drug released at each time point.

Method Validation Protocol

The HPLC method must be validated to prove it is fit for its intended purpose. The following table outlines the core validation parameters and typical acceptance criteria for a this compound assay, based on ICH Q2(R2) and other guidelines [4] [2] [3].

| Validation Parameter | Protocol & Acceptance Criteria | | :--- | :--- | | Specificity | Demonstrate that the this compound peak is baseline-resolved from any interference from the placebo, known impurities (especially the lactam degradant), and forced degradation products. Peak purity should be confirmed by PDA or MS [1] [2]. | | Linearity & Range | Prepare and analyze at least 5 concentrations of this compound standard, typically from 50-150% of the target test concentration. The correlation coefficient (r) should be > 0.999 [2] [3]. | | Accuracy | Spike a placebo with known amounts of this compound at three levels (e.g., 50%, 100%, 150%) across the range. Average recovery should be 98.0 - 102.0% [2]. | | Precision | • Repeatability (Intra-assay): Analyze six independent preparations at 100% concentration. RSD should be ≤ 1.0% [2] [3]. • Intermediate Precision: Repeat the study on a different day, with a different analyst and/or instrument. The combined RSD should be ≤ 2.0% [2]. | | Robustness | Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, pH of buffer ±0.1 units, column temperature ±2°C). The system suitability criteria must still be met in all variations [1] [4]. |

The workflow for developing and validating the entire dissolution procedure, from sample collection to final reporting, can be visualized as follows:

Developing the Supporting Dissolution Procedure

The HPLC method is only one part of a complete dissolution test. The following aspects must be developed and defined concurrently [5]:

- Dissolution Medium: Select based on drug solubility and sink conditions. Common media include dilute HCl (e.g., 0.01 N HCl) or buffers in the physiological pH range (1.2 - 7.5). The volume is typically 500-1000 mL (often 900 mL). Deaeration is usually required [5].

- Apparatus & Agitation: For solid oral dosage forms, USP Apparatus 1 (Basket) at 100 rpm or Apparatus 2 (Paddle) at 50 or 75 rpm are most common. The choice depends on formulation performance (e.g., floating capsules may require sinkers) [5].

- Study Design & Sampling: For immediate-release products, a single time point (e.g., 30 minutes) is often used for specification. During development, collect multiple time points to build a full profile. Ensure sampling probes do not disturb hydrodynamics [5].

Critical Considerations for Analysis

- Stability-Indicating Property: The primary goal is to ensure the method can accurately quantify this compound in the presence of its degradation products. This is demonstrated through forced degradation studies (stressing the drug with acid, base, oxidation, heat, and light) and confirming the separation of the main peak from all degradants [4] [2].

- Quality by Design (QbD): During method development, a risk-based approach should be used. Understanding the effect of various chromatographic parameters (pH, organic modifier, column chemistry) on separation helps establish a robust method and a controlled lifecycle [4] [2].

- Method Transfer: When moving the validated method between laboratories, a formal transfer protocol should be executed to verify that the receiving lab can reproduce the method's performance [3].

This document provides a detailed protocol based on a peer-reviewed HPLC method and aligns it with current regulatory expectations for analytical procedures and dissolution testing. By following this guide, researchers can ensure the generation of reliable, high-quality data for the assessment of this compound drug products.

References

- 1. Development and application of a validated HPLC method ... [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of Stability-Indicating HPLC Methods for ... [chromatographyonline.com]

- 3. Steps for HPLC Method Validation [pharmaguideline.com]

- 4. ICH Q2(R2) — Blueprint for Method‑Validation Excellence [linkedin.com]

- 5. Developing and Validating Dissolution Procedures [chromatographyonline.com]

Spectrophotometric Determination of Gabapentin via Ninhydrin Reaction: Application Notes and Protocols

Introduction and Principle of the Method

The ninhydrin reaction provides a foundation for a simple, sensitive, and cost-effective spectrophotometric method for quantifying gabapentin in pure form and pharmaceutical formulations. This approach is particularly valuable for quality control laboratories that may not have access to sophisticated instrumentation like HPLC, as it offers comparable sensitivity using basic laboratory equipment [1] [2].

The method is based on the reaction between the primary amino group of this compound and ninhydrin. This interaction proceeds via oxidative deamination and condensation, leading to the formation of a purple-colored complex known as Ruhemann's purple [2]. This complex is a product of charge-transfer interactions, where this compound acts as an n-electron donor and ninhydrin acts as a π-acceptor [1]. The resulting colored product absorbs light strongly in the visible region, allowing for precise spectrophotometric measurement. The reaction requires heat to proceed efficiently, and the intensity of the color developed is directly proportional to the concentration of this compound in the sample, adhering to the Beer-Lambert law [2] [3].

Detailed Experimental Protocols

Reagents and Equipment

- Reagents: All reagents should be of analytical grade.

- This compound Standard: Pure drug substance for preparation of standard stock solutions.

- Ninhydrin Reagent: 2 mg/mL solution in methanol. This solution should be prepared fresh daily [2]. Alternative solvents like N,N-Dimethylformamide (DMF) have also been used [4].

- Solvents: Methanol (HPLC grade) or purified water.

- Equipment:

- Double-beam UV-Visible Spectrophotometer with quartz cells (10 mm path length).

- Heating water bath.

- Volumetric flasks, pipettes, and test tubes.

Standard Stock Solution Preparation

Accurately weigh and transfer approximately 10 mg of pure this compound into a 100 mL volumetric flask. Dissolve and make up to volume with purified water to obtain a primary stock solution with a concentration of 0.1 mg/mL (100 µg/mL). This solution should be stored in a cool (<25°C) and dark place [2].

Sample Preparation from Pharmaceutical Formulations

For capsule formulations, weigh and powder the contents of twenty capsules. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of purified water, shake or sonicate to dissolve the active ingredient, and then dilute to volume with water. Filter if necessary to obtain a clear solution with a nominal concentration of 0.1 mg/mL [2].

Recommended Analytical Procedure

The following workflow and detailed steps outline the core analytical method:

- Reaction: Pipette a suitable aliquot (e.g., 1.0 mL) of the standard or sample solution (containing 10-30 µg of this compound) into a heating tube. Add 2.0 mL of the freshly prepared ninhydrin reagent (2 mg/mL) [2].

- Heating: Heat the mixture on a boiling water bath or in a controlled water bath at 70±5°C for 80 minutes [2]. Note that prolonged heating beyond this time can decrease chromogenic intensity.

- Cooling and Dilution: After heating, remove the tubes and allow them to cool to room temperature. Transfer the contents quantitatively into a 25 mL volumetric flask and dilute to the mark with distilled water [2].

- Spectrophotometric Measurement: Measure the absorbance of the resulting purple-colored solution at a wavelength of 575 nm against a reagent blank prepared similarly but without this compound [2]. Other studies have reported measuring at 568 nm or 569 nm, indicating that the exact λmax might vary slightly depending on the solvent system and reaction conditions [1] [4].

Construction of Calibration Curve

Prepare a series of standard solutions from the stock solution to cover the concentration range of 10-30 µg/mL (or 40-280 µg/mL for the DMF-based method). Subject each solution to the procedure described in section 2.4. Plot the measured absorbance against the final concentration of this compound to obtain the calibration curve [2] [4].

Data Analysis, Validation, and Thermodynamic Studies

Key Analytical Performance Data

The following table summarizes the quantitative performance characteristics of the ninhydrin method for this compound determination as reported in the literature.

Table 1: Analytical Performance Parameters of the Ninhydrin Method for this compound

| Parameter | Reported Values | Experimental Conditions |

|---|---|---|

| λmax | 568 nm [3], 569 nm [4], 575 nm [2] | Varies with solvent (Methanol/Water vs. DMF) |

| Linear Range | 10-30 µg/mL [2], 40-280 µg/mL [4] | Method dependent (kinetic vs. direct measurement) |

| Correlation Coefficient (R²) | >0.9990 [2] | For fixed-time (80 min) procedure |

| Recovery (%) | 98.3 - 101.4% [2], 99.3 - 100.7% [3] | In pharmaceutical formulations |

| Stoichiometry (Gaba:NIN) | 1:1 [2] | Determined by Job's method |

Kinetic and Thermodynamic Analysis

For a more advanced analysis, the reaction can be monitored kinetically. The increase in absorbance at 575 nm is recorded as a function of time. The initial rate of the reaction at different this compound concentrations can be calculated from the slope of the absorbance-time curve.

- Initial Rate Method: A calibration curve is constructed by plotting the logarithm of the initial rate of reaction versus the logarithm of the molar concentration of this compound [2].

- Fixed-Time Method: The absorbance is measured at a fixed time (e.g., 80 minutes), and this absorbance is plotted versus the final concentration of this compound [2].

Furthermore, the reaction can be characterized thermodynamically. The association constant (K) and standard free energy change (ΔG°) of the complex formation can be determined using the Benesi-Hildebrand equation [1] [2]. The negative value of ΔG° typically reported indicates the spontaneity and stability of the charge-transfer complex formed between this compound and ninhydrin.

Application in Pharmaceutical Analysis and Interference Study

The validated method has been successfully applied to the determination of this compound in various commercial capsule formulations (e.g., Gabix, Gabaplus, Neupentin) with excellent recovery rates, demonstrating high accuracy and precision [1] [2].

A critical study was conducted to assess potential interference from common pharmaceutical excipients. Samples containing 50 mg of this compound were mixed with various amounts of excipients such as glucose, lactose, talc powder, magnesium stearate, pyrrolidone, HPMC, and starch. The results confirmed that no interference was observed from these substances at levels typically found in pharmaceutical formulations, establishing the high selectivity of the method for quality control applications [2].

Troubleshooting and Methodological Notes

- Low Absorbance: Ensure the ninhydrin reagent is prepared fresh and that the heating conditions (temperature and time) are strictly adhered to.

- Precipitation: If using a water-based system, ensure the reaction mixture is fully dissolved before heating. Using methanol as the solvent for ninhydrin can improve solubility [2].

- Wavelength Shift: Always record the absorption spectrum of the final colored product to confirm the λmax under your specific laboratory conditions, as it can differ slightly from literature values based on the instrument and solvent [4].

References

- 1. Spectrophotometric determination of this compound in ... [sciencedirect.com]

- 2. Kinetic and Thermodynamic Spectrophotometric Technique to ... [jast-journal.springeropen.com]

- 3. Spectrophotometric determination of this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 4. Colorimetric determination of this compound in ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Gabapentin PBPK Model Development in Renal Impairment

Introduction to Gabapentin Pharmacology and Clinical Need

This compound is a gamma-aminobutyric acid (GABA) analog that has been widely used in clinical practice since its initial approval in 1993. As an adjunctive antiepileptic medication, it is approved for the treatment of partial-onset seizures with and without secondary generalization in patients aged 3 years and older, and for postherpetic neuralgia in adults. Its analgesic properties have also led to extensive off-label use for various neuropathic pain conditions, including diabetic neuropathy. The drug was specifically designed with enhanced lipophilicity compared to GABA to facilitate crossing the blood-brain barrier, though its precise mechanism of action remains incompletely understood. Current evidence suggests it binds to the α2δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters involved in pain signaling and seizure propagation.

The pharmacokinetic profile of this compound presents several challenges for clinical dosing and therapeutic optimization. This compound exhibits non-linear, dose-dependent absorption mediated by the L-amino acid transporter system in the small intestine, resulting in decreasing bioavailability with increasing doses (from approximately 60% at 900 mg/day to 33% at 3600 mg/day). The drug demonstrates minimal plasma protein binding, does not undergo hepatic metabolism, and is primarily eliminated unchanged through renal excretion with a typical half-life of 5-7 hours in patients with normal renal function. The renal clearance of this compound closely approximates the creatinine clearance, suggesting filtration as the primary elimination mechanism with possible involvement of tubular secretion via organic cation transporters.

The development of Physiologically Based Pharmacokinetic (PBPK) models for this compound is particularly valuable for addressing clinical challenges in special populations. Patients with renal impairment experience significantly reduced this compound clearance, leading to drug accumulation and increased risk of dose-related adverse effects such as dizziness, somnolence, and peripheral edema. Similarly, pediatric patients, especially those under 3 years of age, have historically had limited dosing guidance due to ethical challenges in conducting clinical trials. PBPK modeling provides a robust framework for integrating physiological changes associated with these conditions to optimize dosing strategies and support precision medicine initiatives.

This compound PBPK Model Development Protocol

Model Development Workflow and Software Specifications

The development of a this compound PBPK model follows a systematic workflow that progresses from initial model construction in healthy adults to extension for special populations. This "top-down" approach begins with developing and validating a base model using data from healthy adult populations with normal renal function, then extends this model to renal impairment populations and pediatric patients through careful incorporation of population-specific physiological parameters. The final stage involves comprehensive model verification using clinical data not used in model development, ensuring predictive performance across diverse patient scenarios.

Software Recommendations: The PBPK model should be developed using established software platforms with demonstrated capability for this compound modeling. PK-Sim (version 9.0 or higher) provides a robust whole-body PBPK framework with built-in population generators for both renal impairment and pediatric populations. Alternatively, GastroPlus (version 5.3 or higher) with the PBPKPlus Module offers specialized capability for modeling drugs with nonlinear absorption, particularly valuable for this compound's saturable transporter-mediated uptake. For parameter estimation and model evaluation, MONOLIX (2020R1 or higher) provides sophisticated population pharmacokinetic algorithms suitable for handling sparse therapeutic drug monitoring data.

Data Collection and Preprocessing: Comprehensive literature reviews should be conducted to collect this compound-specific parameters using databases including PubMed, Web of Science, and DrugBank. Key search terms should include "this compound pharmacokinetics," "this compound absorption," and "this compound renal impairment." Clinical pharmacokinetic studies reporting plasma concentration-time profiles following single and multiple oral doses (ranging from 300-1600 mg) in both fasted and fed states should be identified. Plasma concentration data from published literature should be extracted using digitization tools such as GetData Graph Digitizer (version 2.25.0.32), with appropriate calibration to ensure data accuracy.

Critical Compound Parameters for this compound PBPK Modeling

Table 1: Essential Physicochemical and ADME Parameters for this compound PBPK Model Implementation

| Parameter Category | Parameter Value | Description | Source |

|---|---|---|---|

| Physicochemical Properties | MW: 171.24 g/mol | Molecular weight | [1] |

| pKa: 3.68 (acid), 10.70 (base) | Ionization constants | [1] | |

| Log P: -1.1 | Partition coefficient | [1] | |

| B/P: 1.0 | Blood-to-plasma ratio | [2] | |

| fup: >0.95 | Fraction unbound in plasma | [3] | |

| Absorption Parameters | Transporter-mediated (LAT1) | Absorption mechanism | [2] |

| Km: 1120 mg/day | Dose when absorption is 50% saturated | [4] | |

| Dmax: 823 mg/day | Maximal absorption rate | [4] | |

| ka: 0.778 h⁻¹ | First-order absorption rate constant | [4] | |

| Distribution Parameters | Vd: 44.61 L | Volume of distribution | [4] |

| Prediction method: Rodgers & Rowland | Tissue composition-based prediction | [2] | |

| Elimination Parameters | CLrenal: 5.73 L/h (normal function) | Renal clearance | [4] |

| Fraction excreted unchanged: >0.95 | Renal elimination pathway | [3] | |

| OCT1 involvement: Potential | Organic cation transporter 1 | [3] |

The absorption model for this compound requires particular attention due to its saturable transporter-mediated uptake. The intestinal absorption occurs primarily via the L-amino acid transporter (LAT1), which demonstrates capacity-limited kinetics. This should be implemented using a Michaelis-Menten-type equation with appropriate Km and Vmax values derived from clinical data. The dose-dependent bioavailability should be described using a specialized function where bioavailability (F) equals Dmax/(D50 + Dose), where Dmax represents the maximal absorption rate (823 mg/day) and D50 is the dose at which the absorption process is 50% saturated (1120 mg/day). This nonlinear absorption model is essential for accurate prediction of exposure across this compound's wide dosing range.

For distribution characteristics, this compound's minimal plasma protein binding (>95% unbound) and moderate volume of distribution (approximately 44.61 L in adults) should be implemented using tissue composition-based prediction approaches such as the Rodgers and Rowland method. The partition coefficients for various tissues should be calculated using in silico physicochemical properties and established algorithms that account for tissue composition, ionization status, and membrane affinity. The elimination model should incorporate glomerular filtration as the primary clearance mechanism, with potential contribution of active tubular secretion via organic cation transporters. The renal clearance should be implemented as the product of fraction unbound and glomerular filtration rate (fup × GFR), with additional parameters for tubular secretion in cases where filtration alone underestimates observed clearance.

Renal Impairment Extension Protocol

Implementation of Renal Function Alterations: The extension of the this compound PBPK model to renal impairment populations requires careful modification of key physiological parameters. The glomerular filtration rate (GFR) should be adjusted according to the severity of renal impairment, with representative values of 30 mL/min/1.73 m² for moderate impairment, 15 mL/min/1.73 m² for severe impairment, and 5 mL/min/1.73 m² for end-stage renal disease. Additionally, kidney size and tubular secretion capacity (TSspec) should be reduced proportionally to the degree of renal dysfunction, as these parameters significantly impact this compound elimination. These adjustments should be implemented using the built-in renal impairment population modules in PBPK software, with verification against clinical data from specific renal impairment studies.

Hemodialysis Considerations: For patients with end-stage renal disease requiring hemodialysis, the model must incorporate intermittent drug removal during dialysis sessions. The hemodialysis clearance should be implemented as an additional elimination pathway operating for a defined duration (typically 4 hours) with a clearance value of approximately 35% of the administered dose. A supplemental dosing strategy should be implemented where an additional dose (100-300 mg) is administered following each hemodialysis session to maintain therapeutic concentrations. The model should account for the absence of this compound elimination on non-dialysis days, which significantly impacts drug accumulation patterns.

Table 2: this compound Exposure Changes and Recommended Dosing Adjustments in Renal Impairment

| Renal Function Category | GFR Range (mL/min/1.73m²) | AUC Change vs. Normal | Recommended Dosing Regimen | Supported References |

|---|---|---|---|---|

| Normal function | ≥60 | Reference (1.0-fold) | 300-600 mg TID | [5] [6] |

| Mild impairment | 30-59 | 2.09-fold increase | 200-300 mg BID | [1] [5] |

| Moderate impairment | 15-29 | 3.30-fold increase | 200-300 mg QD | [1] [5] |

| Severe impairment | <15 | 31.67-fold increase | 100-300 mg QOD (50% dose reduction) | [1] [5] [3] |

| Hemodialysis | <15 | Variable (dependent on timing) | 100-300 mg post-hemodialysis supplement | [5] [6] [3] |

The PBPK model for renal impairment should be verified against clinical data from dedicated renal impairment studies. This includes single-dose and multiple-dose simulations across the spectrum of renal function, with comparison to observed plasma concentration-time profiles and key pharmacokinetic parameters (AUC, Cmax, half-life). The model should accurately capture the prolonged elimination half-life observed in renal impairment, which increases from 5-7 hours in normal renal function to up to 52 hours in severe impairment (CrCl <30 mL/min) and up to 132 hours in anephric patients. This verification ensures the model can reliably predict exposure changes and support dosing recommendations across the continuum of renal function.

Pediatric PBPK Model Extension for Renal Impairment

Protocol for Pediatric Model Development

The extension of the this compound PBPK model to pediatric populations, particularly those with renal impairment, requires careful consideration of ontogenic changes in key physiological parameters. The model should be developed by scaling the validated adult PBPK model using age-dependent physiological parameters, including body weight, organ sizes, blood flows, and renal function maturation. The glomerular filtration rate in pediatric patients should be implemented using established maturation functions that account for postmenstrual age, with particular attention to the rapid renal development occurring during the first few months of life. These age-related physiological changes should be applied using the software's built-in calculation methods, which incorporate known ontogeny profiles for relevant systems.

For pediatric patients with renal impairment, the model must integrate both age-related physiological changes and pathology-specific alterations. This involves creating virtual pediatric populations with varying degrees of renal function, where GFR is reduced according to renal impairment category while maintaining appropriate age-dependent baselines. The model should simulate exposure following standard pediatric dosing (5-15 mg/kg TID for children 3-12 years; 40 mg/kg/day for children 3-4 years; 25-35 mg/kg/day for children 5-11 years) across different renal function categories. The dose adjustment strategy should consider both reduced dosing frequency (BID for mild, QD for moderate, QOD for severe impairment) and potential dose reduction (50% for severe impairment) to achieve exposure targets similar to children with normal renal function.

Model Verification and Dosing Recommendations

The pediatric PBPK model should be verified against available clinical data in pediatric populations, including plasma concentration-time profiles and pharmacokinetic parameters from clinical studies. For children under 3 years of age, where clinical data are limited, the model should be qualified using allometric scaling principles and comparison to opportunistic pharmacokinetic data. The model performance should be evaluated using goodness-of-fit criteria including geometric mean fold error (GMFE) for AUC and Cmax predictions, with values <2.0 generally considered acceptable. Visual predictive checks should be performed to assess how well the model captures the central tendency and variability of observed data across different age groups and renal function categories.

The following workflow diagram illustrates the comprehensive process for developing and applying the this compound PBPK model across populations:

Model Verification and Validation Protocols

Comprehensive Model Evaluation Strategy

The verification of the this compound PBPK model requires a multi-level approach that assesses model performance across different patient populations and dosing scenarios. The primary verification should include graphical comparisons of predicted versus observed plasma concentration-time profiles following single and multiple doses across the clinical dosing range (300-1600 mg). The model should be challenged to simulate various dosing regimens, including once-daily (QD), twice-daily (BID), and three-times-daily (TID) administrations, with comparison to observed data from clinical studies not used in model development. Additionally, key pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) should be compared between predictions and observations using statistical measures including geometric mean fold error (GMFE), with values <2.0 generally considered acceptable for PBPK models.

For special populations, specific verification protocols should be implemented. The renal impairment model should be verified using data from dedicated renal impairment studies, assessing the model's ability to capture the progressive reduction in clearance and corresponding increase in exposure across mild, moderate, and severe renal impairment categories. The pediatric model should be verified using all available pediatric pharmacokinetic data, with particular attention to the accurate prediction of clearance maturation in neonates and infants. For both populations, the model should demonstrate accurate prediction of the prolonged elimination half-life characteristic of reduced renal function, which can extend to 52 hours in severe renal impairment compared to 5-7 hours in normal renal function.

Quality Control and Acceptance Criteria

Performance Metrics Establishment: Define quantitative acceptance criteria for model verification, including geometric mean fold error (GMFE) for AUC and Cmax predictions should be <2.0, and visual predictive checks should show the majority of observed data points (≥80%) falling within the 5th-95th prediction interval ranges. The R² values for observed versus predicted concentrations should exceed 0.8, indicating satisfactory explanatory power. For renal impairment populations, the model should accurately predict the quantitative relationship between creatinine clearance and this compound exposure, with systematic evaluation of prediction accuracy across the continuum of renal function.

Sensitivity Analysis Implementation: Conduct comprehensive sensitivity analyses to identify parameters with the greatest influence on model outputs. Key parameters requiring evaluation include GFR, tubular secretion capacity, intestinal transporter affinity (Km), and maximal transport rate (Vmax). These analyses should quantify the impact of parameter variability on exposure metrics (AUC, Cmax), providing insight into potential sources of prediction uncertainty. Parameters identified as highly influential should be prioritized for refinement using high-quality in vitro or clinical data to improve model robustness.

Clinical Applications and Dosing Recommendations

Integration of PBPK Predictions into Clinical Practice

The this compound PBPK model provides a valuable tool for supporting dosing decisions in challenging clinical scenarios, particularly for patients excluded from traditional clinical trials. For adults with renal impairment, the model supports the recommended dosing adjustments that include both reduced dose amounts and extended dosing intervals, with more pronounced adjustments required as renal function declines. The model predictions demonstrate that patients with severe renal impairment (CrCl <15 mL/min) may require dosing intervals extended to every other day (QOD) with potential 50% dose reductions to maintain exposure similar to patients with normal renal function. For patients undergoing hemodialysis, the model supports the administration of supplemental doses following each dialysis session to compensate for drug removal during the procedure.

For pediatric patients with renal impairment, the PBPK model provides much-needed dosing guidance where clinical data are limited. The model predicts that children under 12 years with renal impairment require similar proportional dose adjustments as adults when normalized to body size and renal function. The simulations indicate that dosing frequency should be adjusted to BID for mild RI, QD for moderate RI, and QOD for severe RI, with an additional 50% dose reduction for severe RI. These model-based recommendations help address the significant gap in evidence-based dosing for this vulnerable population, reducing the risk of toxicity while maintaining therapeutic efficacy.

Special Population Considerations

The PBPK model can also inform dosing considerations for other special populations, including elderly patients and those with obesity. While aging is associated with declining renal function that necessitates dose adjustments based on calculated creatinine clearance, obesity itself appears to have minimal impact on this compound pharmacokinetics according to recent population PK analyses. The model can simulate exposure in bariatric surgery patients, with predictions suggesting only modest changes in exposure (20% increase in AUC, 10% increase in Cmax) following Roux-en-Y gastric bypass surgery, indicating that dose adjustments are likely unnecessary in this population. Similarly, patients with type 2 diabetes show no significant alterations in this compound pharmacokinetics independent of their renal function status, suggesting that standard dosing adjustments based on renal function are appropriate.

Conclusion

The development and application of PBPK models for this compound in renal impairment represents a significant advancement in precision dosing for this widely used medication. By integrating the complex interplay between this compound's nonlinear absorption characteristics and the profound impact of renal function on its elimination, these models provide a robust framework for optimizing dosing strategies across diverse patient populations. The protocols outlined in this document provide researchers with comprehensive guidance for model development, verification, and application, with particular emphasis on addressing challenging clinical scenarios where traditional trial data are limited.

The successful implementation of these models requires careful attention to parameter identification, particularly for the saturable absorption process and renal elimination pathways, as well as rigorous verification using clinical data across the spectrum of renal function and age. When properly developed and validated, this compound PBPK models serve as valuable tools for supporting regulatory decisions, guiding clinical therapy, and designing efficient clinical trials for special populations. Future model enhancements should focus on incorporating genetic polymorphisms in transporter activity, drug-drug interactions at renal transporters, and further refinement of pediatric physiological parameters to expand the utility of these models in clinical practice.

References

- 1. Frontiers | Optimization of this compound dosage in pediatric patients with... [frontiersin.org]

- 2. Simulation of this compound Absorption and Bioavailability in ... [simulations-plus.com]

- 3. Rational dosing of this compound and pregabalin in chronic kidney disease [dovepress.com]

- 4. Development of a Population Pharmacokinetic this compound ... [mdpi.com]

- 5. : Package Insert / Prescribing Information / MOA this compound [drugs.com]

- 6. 400 mg capsules - Summary of Product Characteristics... This compound [medicines.org.uk]

gabapentin clinical trial design neuropathic pain endpoints

Application Notes: Gabapentin for Neuropathic Pain

1. Mechanism of Action and Rationale this compound is a cornerstone treatment for neuropathic pain. Its primary mechanism involves binding to the auxiliary α2δ-1 subunit of voltage-gated calcium channels on presynaptic neurons [1]. This binding reduces the influx of calcium, which in turn diminishes the release of excitatory neurotransmitters (e.g., glutamate, substance P) involved in pain signaling, thereby suppressing central sensitization [2] [1]. While it is a structural analogue of GABA, it does not act directly at GABA receptors [2].

2. Emerging Biomarkers and Precision Medicine Recent studies highlight a shift towards precision medicine for pain, moving beyond subjective measures to include objective biomarkers. This is crucial for patient stratification, monitoring disease progression, and assessing treatment response.

- Genetic Biomarkers: Top identified biomarkers include ANXA1 (an algogene, increased in high pain states) and CD55 (a pain-suppressor gene, decreased in high pain states) [3]. These are involved in glucocorticoid-mediated responses and regulation of inflammatory processes.

- Time-Course Biomarkers: Studies of temporal transcriptomic changes in neuropathic pain have identified genes like Ngfr and Ankrd1 as having time-dependent upward trends in expression, correlating with pain progression [4].

- Pathways and Upstream Regulators: The top upregulated biological pathways are related to cellular response to TNF and neuroinflammation, with TNF itself being a key upstream regulator [3].

3. Endpoint Selection and Trial Design Strategy Modern trial design should combine traditional clinical endpoints with emerging biomarker technologies.

- Patient Stratification: Use blood-based gene expression biomarkers (e.g., ANXA1, CD55) to enroll a homogenous patient population likely to respond to this compound's mechanism [3].

- Objective Monitoring: Incorporate serial measurements of identified biomarkers (e.g., via RNA sequencing from whole blood) alongside pain scales to objectively track treatment response and disease modification [4] [3].

- Drug Repurposing Insights: Bioinformatic analyses have identified potential synergies or alternative therapeutic matches, such as ketamine and lithium, which can inform comparative trial designs or combination therapies [3].

Experimental Protocols

Here are detailed methodologies for key experiments cited in the application notes.

Protocol 1: Validating Target Engagement in Preclinical Models

This protocol assesses this compound's direct action on the α2δ-1 subunit and its downstream effects.

1.1 Objective To confirm this compound binding to the α2δ-1 subunit and quantify the subsequent reduction in excitatory neurotransmitter release in vitro.

1.2 Materials

- Cell line: Neuroblastoma cell line (e.g., SH-SY5Y) or primary dorsal root ganglion (DRG) neurons.

- Test article: this compound (dissolved in DMSO or saline).

- Key reagents: Radiolabeled (e.g., [³H]-gabapentin) or fluorescently-labeled this compound, calcium-sensitive fluorescent dye (e.g., Fura-2AM), Glutamate Assay Kit, ELISA for Substance P.

- Equipment: Radioligand binding assay setup, fluorescent plate reader, confocal microscope.

1.3 Detailed Procedure Step 1: Binding Affinity Assay

- Prepare cell membranes expressing voltage-gated calcium channels.

- Incubate membranes with increasing concentrations of labeled this compound in binding buffer for 60 minutes at 25°C.

- Separate bound from free ligand by rapid filtration through GF/B filters.

- Measure radioactivity/fluorescence on the filters.

- Analyze data using a non-linear regression model to calculate the dissociation constant (Kd).

Step 2: Functional Calcium Influx Assay

- Culture cells on black-walled, clear-bottom 96-well plates.

- Load cells with Fura-2AM dye for 60 minutes.

- Pre-treat cells with this compound (1-100 µM) or vehicle for 30 minutes.

- Stimulate cells with a depolarizing agent (e.g., high K+ solution).

- Immediately measure fluorescence ratio (340nm/380nm excitation, 510nm emission). Calculate the percentage inhibition of calcium influx by this compound.

Step 3: Neurotransmitter Release Assay

- Culture and pre-treat cells as in Step 2.

- After depolarization, collect the cell supernatant.

- Use a commercial Glutamate Assay Kit or Substance P ELISA to quantify neurotransmitter concentration in the supernatant, normalized to total cellular protein.

The workflow for this protocol is illustrated below:

Protocol 2: Blood Biomarker Analysis in Clinical Trials

This protocol outlines the process for identifying and validating transcriptomic biomarkers from patient blood samples.

2.1 Objective To discover and validate blood-based gene expression biomarkers (e.g., ANXA1, CD55) for patient stratification and monitoring of treatment response in a this compound clinical trial.

2.2 Materials

- Sample Type: Whole blood collected in PAXgene RNA-stabilizing tubes [3].

- Subjects: Patients with neuropathic pain (e.g., painful diabetic neuropathy, postherpetic neuralgia). Include cohorts for discovery, validation, and testing [3].

- Key Instruments: Next-generation RNA sequencing platform (e.g., Illumina) or Microarray system; qRT-PCR machine.

- Software: Bioinformatics pipelines for differential expression (e.g., DESeq2, limma), WGCNA, machine learning models (LASSO, SVM-RFE) [4] [3].

2.3 Detailed Procedure Step 1: Sample Collection and Processing

- Collect blood at baseline and at predefined intervals post-gabapentin treatment.

- Extract total RNA from whole blood using a standardized PAXgene RNA kit.

- Assess RNA integrity (RIN > 7.0).

Step 2: Transcriptomic Profiling

- Prepare RNA-Seq libraries (or label for microarray) from the discovery cohort.

- Sequence on an NGS platform to a minimum depth of 30 million reads per sample. Alternatively, hybridize to microarrays.

- Data Normalization: Use RMA for technical variability and z-scoring for biological variability (e.g., by gender) [3].

Step 3: Bioinformatics & Biomarker Identification

- Differential Expression: Identify Differentially Expressed Genes (DEGs) between high-pain (VAS ≥ 6) and low-pain (VAS ≤ 2) states [3].

- Validation: Confirm top candidate biomarkers (e.g., ANXA1, CD55) in an independent validation cohort using qRT-PCR.

- Pathway Analysis: Perform GO and KEGG enrichment analysis on DEGs to identify affected pathways (e.g., TNF signaling, neuroinflammation) [4] [3].

- Machine Learning: Apply models like LASSO and SVM-RFE to narrow down the most predictive biomarker signatures [4].

The following table summarizes key biomarkers and their characteristics for clinical trial planning: